

Tryptophanase: A Historical and Technical Guide to its Discovery, Function, and Significance

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophanase (EC 4.1.99.1), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, has been a subject of scientific inquiry for over a century. Primarily found in various bacterial species, it catalyzes the degradation of L-tryptophan into indole, pyruvate, and ammonia. This whitepaper provides a comprehensive overview of the discovery and historical significance of **tryptophanase**, detailing the seminal experiments that elucidated its function and regulation. It further presents a technical guide to the enzyme's catalytic mechanism, the genetic regulation of its expression via the **tryptophanase** operon, and the crucial role of its product, indole, as a signaling molecule in bacterial communities. Detailed experimental protocols for the characterization of **tryptophanase** and a summary of key quantitative data from historical studies are also provided. Finally, we explore the contemporary relevance of **tryptophanase** and indole signaling in drug development and antimicrobial research.

Discovery and Historical Significance

The journey to understanding **tryptophanase** is intertwined with the discovery of its substrate, the essential amino acid L-tryptophan.

The Discovery of Tryptophan

In the late 19th and early 20th centuries, the field of biochemistry was in its infancy. Sir Frederick Gowland Hopkins, a pioneer in the field, was instrumental in elucidating the nutritional importance of amino acids. In 1901, through his work with Sydney W. Cole, Hopkins isolated a novel amino acid from the milk protein casein.[1][2] They identified this compound, tryptophan, as an essential component of the diet, necessary for life and growth.[1][2] This discovery laid the foundation for our understanding of essential amino acids and their role in metabolism.

The Unveiling of Tryptophanase

Following the discovery of tryptophan, scientists began to investigate its metabolic fate. It was observed that when certain bacteria were cultured in media containing tryptophan, a characteristic odor, later identified as indole, was produced. This observation led to the hypothesis of an enzyme responsible for this conversion.

Early seminal work by F.C. Happold and his colleagues in the 1930s and 1940s provided the first concrete evidence for the existence of "**tryptophanase**."[3] Their research demonstrated the enzymatic nature of tryptophan degradation to indole in *Escherichia coli*. They established that the enzyme was adaptive, meaning its production was induced by the presence of its substrate, tryptophan.

Further significant contributions came from W. Austin Newton and Esmond E. Snell in the 1960s. They were the first to purify and crystallize **tryptophanase** from *E. coli*, allowing for a detailed characterization of its properties. Their work confirmed that **tryptophanase** is a pyridoxal-5'-phosphate (PLP)-dependent enzyme and revealed its multifunctional catalytic capabilities.

In 1972, T. Watanabe and E. E. Snell made a pivotal discovery about the reversibility of the **tryptophanase** reaction. They demonstrated that at high concentrations of pyruvate and ammonia, **tryptophanase** could synthesize L-tryptophan from indole, pyruvate, and ammonia. This finding expanded the understanding of the enzyme's catalytic potential and its role in bacterial metabolism.

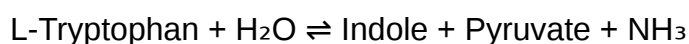
A timeline of key discoveries is presented below:

- 1901: Sir Frederick Gowland Hopkins and Sydney W. Cole discover the essential amino acid L-tryptophan.
- 1930s-1940s: F.C. Happold and colleagues provide the first evidence for the enzymatic degradation of tryptophan to indole by "**tryptophanase**" in *E. coli* and show that its production is inducible.
- 1964: W. A. Newton and E. E. Snell purify and crystallize **tryptophanase** from *E. coli*, characterizing it as a PLP-dependent enzyme.
- 1967: Y. Morino and E. E. Snell conduct detailed kinetic studies, proposing a reaction mechanism for **tryptophanase**-catalyzed reactions.
- 1972: T. Watanabe and E. E. Snell demonstrate the reversibility of the **tryptophanase** reaction, showing that the enzyme can synthesize tryptophan.

Biochemical Properties and Catalytic Mechanism

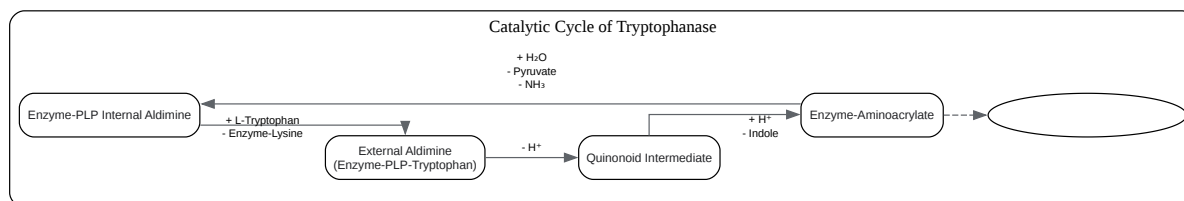
Tryptophanase is a tetrameric enzyme with each identical subunit containing a molecule of the cofactor pyridoxal-5'-phosphate (PLP). The catalytic mechanism is a classic example of a PLP-dependent β -elimination reaction.

The overall reaction is as follows:



The reaction proceeds through several key steps:

- Formation of the external aldimine: The amino group of L-tryptophan displaces the lysine residue of the enzyme that is bound to PLP, forming an external aldimine.
- α -proton abstraction: A basic residue in the active site abstracts the α -proton from the tryptophan, forming a quinonoid intermediate.
- Elimination of the indole group: The indole group is eliminated from the β -carbon.
- Hydrolysis: The remaining aminoacrylate intermediate is hydrolyzed to release pyruvate and ammonia, and the PLP cofactor is regenerated.



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*Catalytic cycle of **tryptophanase**.*

Genetic Regulation: The Tryptophanase (tna) Operon

The expression of **tryptophanase** in *E. coli* is tightly regulated at the genetic level by the tna operon. This operon consists of two main structural genes, tnaA (encoding **tryptophanase**) and tnaB (encoding a low-affinity tryptophan permease), and a regulatory leader region (tnaC). The regulation of the tna operon is a classic example of both catabolite repression and substrate-induced transcription antitermination.

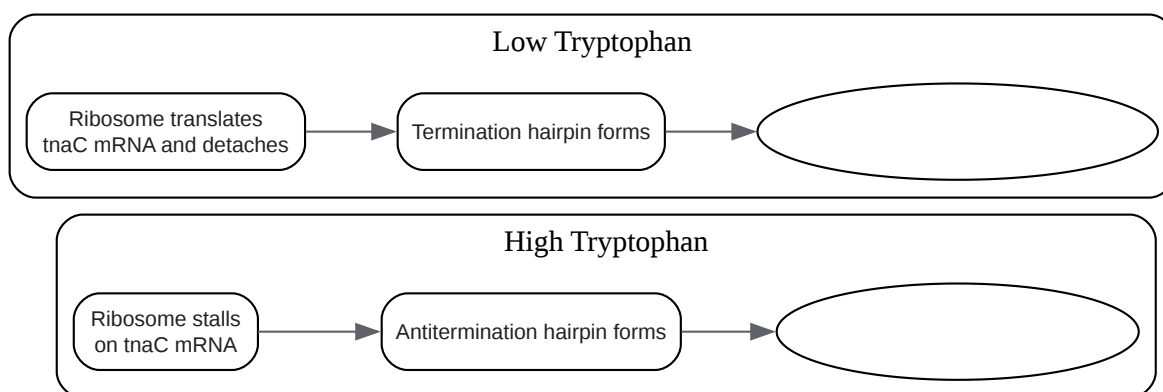
Catabolite Repression

In the presence of a preferred carbon source like glucose, the expression of the tna operon is repressed. This is a general mechanism in bacteria to ensure the efficient utilization of energy sources. When glucose is present, intracellular levels of cyclic AMP (cAMP) are low. The catabolite activator protein (CAP), which is required for the efficient transcription of the tna operon, is only active when bound to cAMP. Therefore, in the presence of glucose, CAP is inactive, and transcription of the tna operon is significantly reduced.

Tryptophan-Induced Transcription Antitermination

In the absence of glucose and the presence of tryptophan, the tna operon is induced. This induction is mediated by a fascinating mechanism involving the leader peptide, TnaC. The tnaC

region of the mRNA is translated into a short, 24-amino acid peptide. When tryptophan levels are high, the ribosome translating the *tnaC* mRNA stalls at a specific tryptophan codon. This stalling prevents the formation of a Rho-dependent transcription termination hairpin in the nascent mRNA. As a result, RNA polymerase continues to transcribe the downstream *tnaA* and *tnaB* genes, leading to the production of **tryptophanase** and the tryptophan permease.



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*Tryptophan-induced regulation of the *tna* operon.*

Indole Signaling: A Bacterial Communication Network

For a long time, indole was considered merely a metabolic waste product. However, it is now recognized as a crucial intercellular signaling molecule in many bacterial species. Indole plays a significant role in regulating various physiological processes, including biofilm formation, drug resistance, virulence, and plasmid stability.

Indole and Biofilm Formation

Indole has been shown to have a concentration-dependent effect on biofilm formation. In *E. coli*, at high concentrations, indole can inhibit biofilm formation, while at lower concentrations, it can promote it. This regulation is complex and involves multiple signaling pathways.

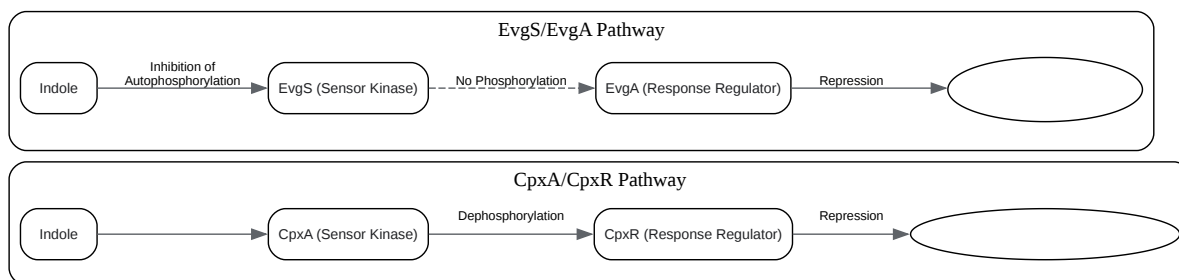
Indole and Virulence

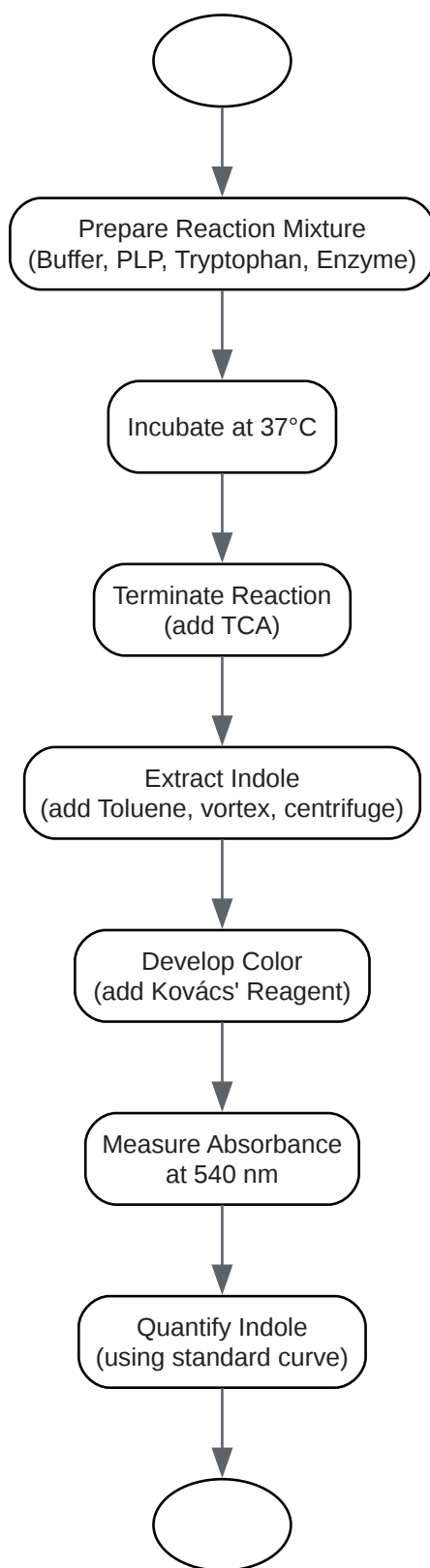
Indole can also modulate the virulence of pathogenic bacteria. For instance, in enterohemorrhagic *E. coli* (EHEC), indole has been shown to repress the expression of genes in the locus of enterocyte effacement (LEE), a key pathogenicity island. This regulation is mediated by the CpxA two-component system.

Indole Signaling Pathways

Bacteria have evolved sophisticated systems to sense and respond to extracellular indole. Two-component signal transduction systems (TCSs) are a common mechanism for this. In *E. coli*, the CpxA/CpxR and EvgS/EvgA TCSs have been implicated in indole signaling.

- **CpxA/CpxR System:** The sensor kinase CpxA can directly sense indole. Upon indole binding, CpxA's phosphatase activity is stimulated, leading to the dephosphorylation of the response regulator CpxR. Dephosphorylated CpxR is inactive and cannot activate the transcription of its target genes, including those in the LEE pathogenicity island.
- **EvgS/EvgA System:** The sensor kinase EvgS is also involved in responding to environmental signals, including indole. Indole can inhibit the autophosphorylation of EvgS, thereby preventing the activation of the response regulator EvgA. EvgA is a global regulator that controls the expression of genes involved in acid resistance and drug resistance.





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